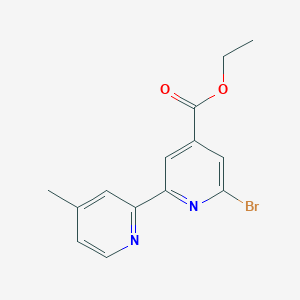
Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate is an organic compound with the molecular formula C14H13BrN2O2. This compound belongs to the bipyridine family, which is known for its applications in coordination chemistry, catalysis, and material science . The presence of bromine and methyl groups in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate typically involves the bromination of 4’-methyl-2,2’-bipyridine followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate has several applications in scientific research:
Coordination Chemistry: Used as a ligand in the formation of metal complexes for catalysis and material science.
Biological Studies: Investigated for its potential as an antimicrobial agent due to its ability to form stable complexes with metal ions.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the bromine and methyl substituents.
4,4’-Dimethyl-2,2’-bipyridine: Contains two methyl groups but lacks the bromine atom.
6-Bromo-2,2’-bipyridine: Similar structure but without the ethyl ester group.
Uniqueness
Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate is unique due to the combination of bromine, methyl, and ester functional groups. This combination enhances its reactivity and makes it a valuable intermediate for synthesizing more complex molecules.
Eigenschaften
CAS-Nummer |
913719-99-0 |
|---|---|
Molekularformel |
C14H13BrN2O2 |
Molekulargewicht |
321.17 g/mol |
IUPAC-Name |
ethyl 2-bromo-6-(4-methylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13BrN2O2/c1-3-19-14(18)10-7-12(17-13(15)8-10)11-6-9(2)4-5-16-11/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
JKDORRSMDCNKOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


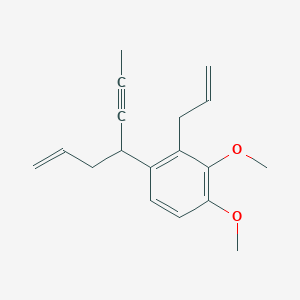
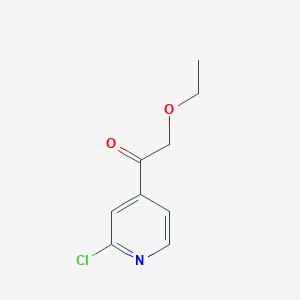
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
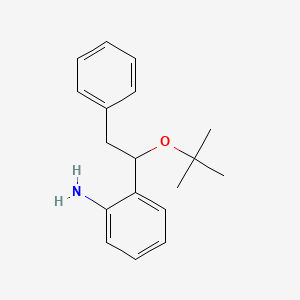
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)

![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)

![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
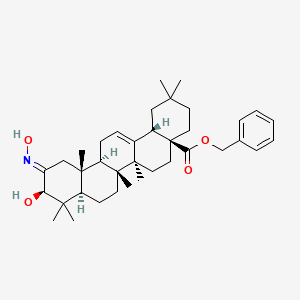
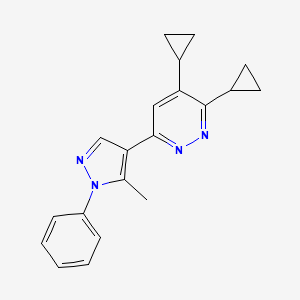
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
